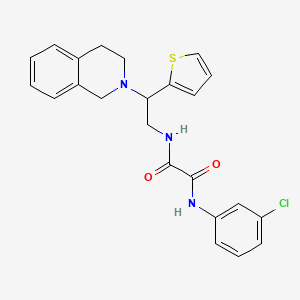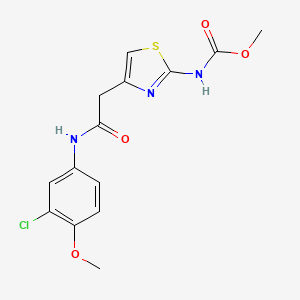
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine typically involves halogenation and etherification reactions. One common method includes the bromination of 3-(cyclopropoxy)-2-iodo-pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the cyclopropoxy group can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-3-(cyclopropoxy)-2-methoxypyridine
- 6-Bromo-3-(cyclopropoxy)-2-chloropyridine
- 6-Bromo-3-(cyclopropoxy)-2-fluoropyridine
Comparison: Compared to its analogs, 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly affect its reactivity and interaction with other molecules. The cyclopropoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
6-bromo-3-cyclopropyloxy-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJHPIILSBOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)
![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)
![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)



![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)
![Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354606.png)

![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)


![1-[(4-chlorophenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2354614.png)
